molecular formula C9H2Cl6O3 B085838 Chlorendic anhydride CAS No. 115-27-5

Chlorendic anhydride

Cat. No.: B085838
CAS No.: 115-27-5
M. Wt: 370.8 g/mol
InChI Key: FLBJFXNAEMSXGL-UHFFFAOYSA-N
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Description

Chlorendic anhydride is a chlorinated organic compound with the chemical formula C₉H₂Cl₆O₃ . It is a white crystalline solid that is primarily used as a flame retardant and in the production of various resins. The compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in industrial applications .

Mechanism of Action

Target of Action

Chlorendic anhydride is primarily used as a reactive flame retardant . Its primary targets are materials such as unsaturated polyester, polyurethane, and epoxy resin . It acts by enhancing the flame resistance of these materials.

Mode of Action

This compound interacts with its targets (polyester, polyurethane, and epoxy resin) through a chemical reaction . This reaction integrates the this compound into the polymer matrix, thereby enhancing the flame resistance of the material .

Biochemical Pathways

It’s known that this compound can be hydrolyzed to chlorendic acid . This suggests that it may interact with water and other substances in the environment, leading to changes in its chemical structure and properties .

Pharmacokinetics

It’s known that this compound can be hydrolyzed to chlorendic acid . This suggests that it may undergo changes in its chemical structure when it interacts with water and other substances in the environment .

Result of Action

The primary result of this compound’s action is the enhancement of flame resistance in materials such as unsaturated polyester, polyurethane, and epoxy resin . This makes these materials safer to use in various applications, including the production of fiberglass-reinforced resins for chemical-industry equipment, alkyd resins for special inks and paints, and hardening agents in epoxy resins used in the manufacture of printed circuit boards .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is known to lose water when heated to 200°C, forming an anhydride with a melting point of 230–235°C . When subject to pyrolysis, it decomposes to hydrochloric acid and various chlorinated compounds . It is resistant to hydrolytic dechlorination , suggesting that it is stable under certain environmental conditions. It can be hydrolyzed to chlorendic acid, indicating that it may interact with water and other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorendic anhydride is synthesized through a Diels-Alder reaction between maleic anhydride and hexachlorocyclopentadiene. The reaction typically occurs at temperatures ranging from 150°C to 180°C and can take between 2 to 5 hours to complete . The molecular ratio of maleic anhydride to hexachlorocyclopentadiene is usually maintained at approximately 1:1.05 .

Industrial Production Methods: In industrial settings, the reaction is often carried out in the presence of a diluting agent to ensure uniform mixing and to control the reaction temperature. The process yields high-quality this compound with a purity of up to 96% . The product can be directly used in the production of polyester resins and other applications .

Chemical Reactions Analysis

Types of Reactions: Chlorendic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Converts the anhydride to chlorendic acid.

    Esterification: Reacts with alcohols to form esters.

    Polymerization: Used in the synthesis of polymers and resins.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions at elevated temperatures.

    Esterification: Alcohols in the presence of acid catalysts.

    Polymerization: Monomers and initiators under controlled conditions.

Major Products:

Scientific Research Applications

Chlorendic anhydride has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor in the synthesis of flame-retardant polymers and resins.

    Biology: Employed in the study of flame-retardant materials and their interactions with biological systems.

    Medicine: Investigated for its potential use in medical devices due to its chemical stability.

    Industry: Widely used in the production of fiberglass-reinforced resins, epoxy resins, and UV-curable inks. .

Comparison with Similar Compounds

    Hexachlorocyclopentadiene: A precursor used in the synthesis of chlorendic anhydride.

    Maleic Anhydride: Another precursor used in the synthesis process.

    Chlorendic Acid: The hydrolyzed form of this compound.

Uniqueness: this compound is unique due to its high chlorine content and its ability to form highly stable, flame-retardant polymers. Unlike other anhydrides, it provides superior thermal stability and resistance to chemical degradation, making it particularly valuable in high-performance applications .

Properties

IUPAC Name

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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InChI

InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H
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InChI Key

FLBJFXNAEMSXGL-UHFFFAOYSA-N
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Canonical SMILES

C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C9H2Cl6O3
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DSSTOX Substance ID

DTXSID2026941
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Molecular Weight

370.8 g/mol
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Physical Description

Dry Powder, White crystals; [Hawley], WHITE CRYSTALS.
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Solubility

Readily sol in acetone, benzene, toluene; slightly sol in water, n-hexane, carbon tetrachloride, In water, 0.086 mg/L @ 25 °C /Estimated/, Solubility in water: reaction
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Density

1.73 kg/L, 1.73 g/cm³
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Vapor Pressure

5.5X10-7 mm Hg @ 25 °C /Estimated/
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Color/Form

Fine white crystals

CAS No.

115-27-5
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Melting Point

239 °C, 231-235 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorendic anhydride
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Chlorendic anhydride
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Chlorendic anhydride
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Chlorendic anhydride

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